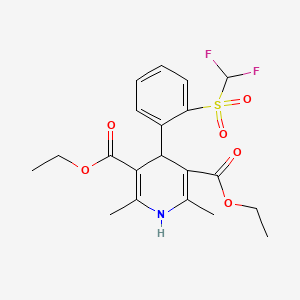
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester is a useful research compound. Its molecular formula is C20H23F2NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester (commonly referred to as FCE 24265) is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.4 g/mol
- CAS Number : 1149-23-1
- Structure : The compound features a diethyl ester functional group and a pyridine ring, contributing to its biological activity.
FCE 24265 exhibits a dual mechanism of action:
- Calcium Channel Antagonism : It acts as a calcium channel blocker, which helps in the reduction of blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
- Thromboxane A2 Synthase Inhibition : The compound also inhibits thromboxane A2 (TxA2) synthesis, which is crucial in platelet aggregation and vasoconstriction. This dual action can be beneficial in treating cardiovascular diseases where both calcium overload and TxA2 synthesis are problematic .
In Vitro Studies
In vitro studies have demonstrated that FCE 24265 has significant biological activity:
- IC50 Values :
In Vivo Studies
In vivo experiments indicate that FCE 24265 effectively lowers blood pressure without causing reflex tachycardia, making it a promising candidate for further development in hypertension therapies .
Case Studies
Several studies have evaluated the pharmacological profile of FCE 24265:
- Study on Hypertensive Rats :
- Objective : To assess the antihypertensive effects.
- Results : The compound significantly reduced systolic blood pressure over a sustained period without adverse effects on heart rate.
- Comparative Study with Nifedipine :
- Objective : To compare the efficacy and safety profile with nifedipine.
- Results : While less potent than nifedipine, FCE 24265 showed a favorable safety profile and additional TxA2 inhibitory activity, suggesting potential benefits in patients with coexisting conditions like hypertension and thrombosis .
Data Table of Biological Activities
Properties
CAS No. |
84761-75-1 |
|---|---|
Molecular Formula |
C20H23F2NO6S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
diethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO6S/c1-5-28-18(24)15-11(3)23-12(4)16(19(25)29-6-2)17(15)13-9-7-8-10-14(13)30(26,27)20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
InChI Key |
VPODHCPLXLSTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















